3-fluoro-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds involves the use of various halogen derivatives, piperidine-4-carboxylic acid, and 1,3-difluorobenzene . The target products were obtained with 55–92% yields in relatively short reaction times .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Scientific Research Applications
Antineoplastic Applications
Metabolism of Flumatinib in Chronic Myelogenous Leukemia Patients Flumatinib, chemically related to the queried compound, has been studied for its metabolism in Chronic Myelogenous Leukemia (CML) patients. It is an antineoplastic tyrosine kinase inhibitor currently under clinical trials in China. This research aimed to identify the main metabolic pathways of flumatinib, revealing that the parent drug was the main form recovered in human plasma, urine, and feces, with the main metabolites being products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis (Aishen Gong, Xiaoyan Chen, P. Deng, & D. Zhong, 2010).
Pharmacokinetic Properties
Impact of Hydrolysis-Mediated Clearance on the Pharmacokinetics of Novel ALK Inhibitors A study on compound 1, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor with potential application for cancer treatment, showed that hydrolytic pathways significantly impact its pharmacokinetics. This compound underwent mouse-specific enzymatic hydrolysis to a primary amine product, indicating that the pharmacokinetics of such compounds are influenced by hydrolysis-mediated clearance (Y. Teffera, L. Berry, R. Brake, R. Lewis, D. Saffran, E. Moore, Jingzhou Liu, & Zhiyang Zhao, 2013).
Synthesis and Biological Activity
Development of Fluorine-18-labeled 5-HT1A Antagonists In the context of synthesizing fluorinated derivatives for potential therapeutic applications, research on fluorinated derivatives of WAY 100635 highlighted the synthesis process and biological properties evaluation. These compounds were radiolabeled with fluorine-18, and their properties were assessed in rats compared to [11C]carbonyl WAY 100635, illustrating the synthesis and application of fluorinated compounds in biological studies (L. Lang, E. Jagoda, B. Schmall, B. Vuong, H. R. Adams, D. Nelson, R. Carson, & W. Eckelman, 1999).
properties
IUPAC Name |
3-fluoro-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O/c1-13-10-17(23-8-3-2-4-9-23)22-16(21-13)12-20-18(24)14-6-5-7-15(19)11-14/h5-7,10-11H,2-4,8-9,12H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDORKJVKKJUPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC(=CC=C2)F)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-{[4-methyl-6-(piperidin-1-YL)pyrimidin-2-YL]methyl}benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.